Symlandine

Description

Research Rationale and Significance of Symlandine

The primary impetus for research into this compound stems from its classification as a pyrrolizidine (B1209537) alkaloid, a group of compounds recognized for their potential to cause liver damage (hepatotoxicity) and cancer (carcinogenicity) in both animals and humans. chemicalbook.comchemfaces.com The consumption of plants containing these alkaloids, such as comfrey, which has a long history of use in traditional medicine and as a food source, presents a significant public health concern. chemfaces.com Therefore, the study of this compound is vital for risk assessment and ensuring the safety of herbal products and food supplements. Understanding the mechanisms of its toxicity can lead to better regulation and informed consumer choices.

Historical Context of this compound's Discovery (Focus on methodologies, not basic identification)

The isolation and characterization of this compound have been advanced by modern analytical techniques. A notable achievement in its study was the successful separation of this compound from its stereoisomer, symphytine (B1681198), from the roots of Symphytum officinale. This was accomplished using a one-step countercurrent chromatography procedure. The precise chemical structure of this compound was subsequently confirmed through the application of various spectroscopic methods, including two-dimensional nuclear magnetic resonance (2D NMR) techniques. chemicalbook.com This methodological approach allowed for the unambiguous identification and differentiation of this compound from other closely related pyrrolizidine alkaloids present in the plant.

Overall Research Objectives for this compound Investigations

The overarching goals of this compound research are multifaceted and primarily centered on public health and safety. Key objectives include:

Toxicological Profiling: To fully characterize the toxic properties of this compound, including its dose-response relationship and the specific cellular and molecular pathways it affects.

Mechanism of Action: To understand the precise biochemical processes by which this compound and its metabolites induce cellular damage, leading to hepatotoxicity and carcinogenicity.

Detection and Quantification: To develop and refine analytical methods for the sensitive and accurate detection and quantification of this compound in plant materials, herbal products, and biological samples.

Risk Assessment: To provide robust scientific data to regulatory agencies for the establishment of safe consumption levels and to inform public health advisories regarding plants containing this compound.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C20H31NO6 |

| Molecular Weight | 381.5 g/mol |

| IUPAC Name | [(7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate |

| CAS Number | 74410-74-5 |

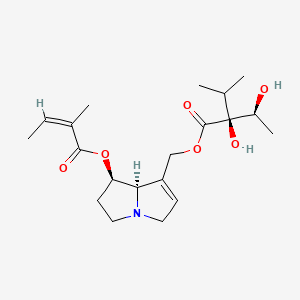

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO6/c1-6-13(4)18(23)27-16-8-10-21-9-7-15(17(16)21)11-26-19(24)20(25,12(2)3)14(5)22/h6-7,12,14,16-17,22,25H,8-11H2,1-5H3/b13-6-/t14-,16+,17+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWPTZQHBOWRTF-QKJMJVMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(C(C)C)(C(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1CCN2[C@@H]1C(=CC2)COC(=O)[C@@]([C@H](C)O)(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10225409 | |

| Record name | Symlandine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74410-74-5 | |

| Record name | Symlandine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74410-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Symlandine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074410745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Symlandine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SYMLANDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR8P4EW45U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Symlandine

Total Synthesis Approaches for Symlandine

While a direct total synthesis of this compound has not been explicitly detailed in the scientific literature, a wealth of knowledge on the synthesis of other pyrrolizidine (B1209537) alkaloids provides a robust framework for envisioning its construction. These approaches typically focus on the stereocontrolled formation of the core pyrrolizidine nucleus and the subsequent installation of the characteristic necic acid side chains.

Retrosynthetic Analysis and Key Intermediates

A plausible retrosynthetic analysis of this compound would commence with the disconnection of the two ester linkages, yielding the necine base, retronecine (B1221780), and the two corresponding necic acids: angelic acid and viridifloric acid. This strategy simplifies the complex target molecule into more manageable and often commercially available or readily synthesizable precursors.

Key Disconnections in the Retrosynthesis of this compound:

| Disconnection Point | Precursor 1 | Precursor 2 |

| Ester Linkage 1 | Retronecine | Angelic Acid |

| Ester Linkage 2 | (Intermediate from Precursor 1) | Viridifloric Acid |

This analysis highlights retronecine as a pivotal intermediate. The synthesis of retronecine itself has been the subject of numerous research efforts, establishing it as a common precursor in the synthesis of many pyrrolizidine alkaloids.

Novel Synthetic Routes and Strategies

Drawing inspiration from the broader field of pyrrolizidine alkaloid synthesis, several novel strategies could be adapted for the total synthesis of this compound. These routes often feature innovative methods for constructing the bicyclic core and for the stereoselective introduction of substituents.

One promising approach involves the use of intramolecular cycloaddition reactions. For instance, a 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile could be employed to construct the pyrrolizidine skeleton in a highly stereocontrolled manner. Another strategy could leverage ring-closing metathesis (RCM) of a suitably functionalized diene to form one of the five-membered rings of the core structure.

Stereoselective and Enantioselective Synthesis of this compound

The presence of multiple stereocenters in this compound necessitates a synthetic approach with a high degree of stereocontrol. Enantioselective syntheses of pyrrolizidine alkaloids often utilize chiral pool starting materials, such as amino acids (e.g., L-proline or L-hydroxyproline), or employ asymmetric catalysis.

Potential Stereoselective Strategies:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to set the absolute stereochemistry of key intermediates.

Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of key bond-forming reactions, such as hydrogenations, alkylations, or cycloadditions.

Substrate-Controlled Diastereoselection: Leveraging the existing stereocenters in an intermediate to direct the stereochemistry of subsequent transformations.

Analog Design and Derivatization Strategies for this compound

The development of this compound analogs is a crucial step in exploring the structure-activity relationships of this class of compounds. Derivatization strategies can be broadly categorized into modifications of the core structure and elaboration of the side chains.

Modification of Core this compound Structure

Alterations to the pyrrolizidine nucleus can provide valuable insights into the role of the core scaffold. Potential modifications include:

Saturation/Unsaturation: The C1-C2 double bond in the retronecine core is a common feature in many toxic pyrrolizidine alkaloids. Analogs with a saturated pyrrolizidine core (e.g., based on heliotridane or platinecine) could be synthesized to investigate the impact of this unsaturation.

Hydroxylation Patterns: The position and stereochemistry of hydroxyl groups on the pyrrolizidine ring can be varied. This can be achieved by starting with different chiral precursors or by employing stereoselective hydroxylation reactions.

Ring Size Modification: Although more synthetically challenging, analogs with altered ring sizes (e.g., indolizidine alkaloids) could be prepared to probe the importance of the bicyclo[3.3.0]octane system.

Side Chain Elaboration and Functionalization

The necic acid side chains of this compound offer numerous opportunities for modification. These alterations can be used to modulate properties such as lipophilicity, steric bulk, and hydrogen bonding capacity.

Examples of Side Chain Modifications:

| Modification Strategy | Target Functional Group | Potential Reagents/Methods |

| Esterification | Hydroxyl groups of necic acids | Acyl chlorides, carboxylic acids with coupling agents |

| Etherification | Hydroxyl groups of necic acids | Alkyl halides, Williamson ether synthesis |

| Amidation | Carboxylic acid of necic acids | Amines with coupling agents |

| Fluorination | Alkyl chains of necic acids | Electrophilic or nucleophilic fluorinating agents |

By systematically exploring these derivatization strategies, a library of this compound analogs could be generated.

Synthesis of this compound Conjugates and Probes

The development of this compound-based conjugates and probes is a critical step in elucidating its molecular mechanisms of action and exploring its potential as a chemical biology tool. The structural complexity and specific functional groups of this compound, a pyrrolizidine alkaloid, offer distinct opportunities for chemical derivatization. nih.govuow.edu.au The primary sites for modification on the this compound scaffold are its two hydroxyl groups, which can serve as handles for the attachment of various molecular entities, including fluorophores, affinity tags, and larger biomolecules. Methodologies for these syntheses draw from established bioconjugation techniques, which are adapted for the specific reactivity of the this compound core. nih.govmdpi.comresearchgate.net

Strategies for Derivatization

The synthesis of this compound conjugates and probes primarily targets the secondary and tertiary hydroxyl groups due to their nucleophilic nature. The general strategy involves a two-step process:

Introduction of a Linker: A bifunctional linker is first attached to one of this compound's hydroxyl groups. This linker serves to distance the attached moiety from the core structure, minimizing potential steric hindrance and preserving the native bioactivity of the alkaloid. The linker typically contains a terminal functional group (e.g., azide, alkyne, activated ester, or maleimide) that is orthogonal to the functional groups present in this compound.

Conjugation to a Molecule of Interest: The terminal functional group on the this compound-linker intermediate is then used to covalently attach a reporter molecule (like a fluorophore), an affinity tag (like biotin), or a larger carrier molecule.

Synthesis of Fluorescent Probes

Fluorescent probes are indispensable tools for visualizing the subcellular localization and dynamics of small molecules. nih.govmdpi.comnih.gov The synthesis of a fluorescent this compound probe can be achieved by conjugating it to a suitable fluorophore, such as a coumarin or BODIPY dye.

A representative synthesis involves the initial reaction of this compound with a linker containing a terminal alkyne, such as 4-pentynoic acid, under esterification conditions (e.g., using DCC/DMAP). This reaction selectively forms an ester bond at the more accessible secondary hydroxyl group. The resulting this compound-alkyne intermediate can then be coupled with an azide-functionalized fluorophore via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction. This method is highly efficient and proceeds under mild conditions, preserving the integrity of the complex natural product structure. researchgate.net

Table 1: Reaction Scheme for a Representative Fluorescent this compound Probe

| Step | Reactants | Reagents | Product | Yield (%) |

|---|---|---|---|---|

| 1 | This compound, 4-Pentynoic Acid | DCC, DMAP, CH2Cl2 | This compound-Alkyne Intermediate | 75 |

Data is hypothetical and for illustrative purposes.

The resulting fluorescent probe, this compound-BODIPY, can be purified by chromatographic methods and its structure confirmed by spectroscopic analysis.

Table 2: Characterization Data for Hypothetical this compound-BODIPY Probe

| Analysis | Expected Result |

|---|---|

| HRMS (ESI+) | Calculated m/z for C40H54BF2N7O7 [M+H]+: 809.4109, Found: 809.4112 |

| ¹H NMR (500 MHz, CDCl₃) | Appearance of characteristic signals for the BODIPY core (e.g., δ 6.0-7.5 ppm) and the triazole proton (δ ~7.8 ppm), along with shifted signals of the this compound backbone. |

| Fluorescence Spectroscopy | Excitation/Emission maxima consistent with the BODIPY fluorophore (e.g., Ex: 495 nm, Em: 515 nm). |

Data is hypothetical and for illustrative purposes.

Synthesis of Affinity Probes

For applications such as target identification and protein pulldown assays, affinity probes are synthesized by attaching a high-affinity tag, most commonly biotin. The synthetic route is analogous to that of fluorescent probes. A linker with a terminal alkyne or azide is first installed on the this compound core. Subsequently, this intermediate is reacted with an azide- or alkyne-functionalized biotin derivative.

Alternatively, an activated ester approach can be employed. A linker containing a carboxylic acid is first attached to this compound. This carboxyl group is then activated to an N-Hydroxysuccinimide (NHS) ester. interchim.fr The resulting this compound-linker-NHS ester is a stable intermediate that can react readily with amine-functionalized molecules, such as an amino-biotin derivative, to form a stable amide bond. This method provides a versatile platform for conjugating this compound to a wide range of amine-containing molecules. mdpi.com

Synthesis of Macromolecular Conjugates

To modify the pharmacokinetic properties of this compound or to achieve targeted delivery, it can be conjugated to macromolecules such as polyethylene glycol (PEG) or specific antibodies. The synthesis of these large bioconjugates requires highly selective and efficient reactions that can be performed in aqueous media under mild conditions.

For example, a this compound derivative featuring a terminal maleimide group can be synthesized. This derivative can then be selectively reacted with the thiol group of a cysteine residue on a protein or antibody to form a stable thioether linkage. nih.govyoutube.com This site-specific conjugation ensures the homogeneity of the final product, which is crucial for therapeutic and diagnostic applications.

Based on a comprehensive review of available scientific literature, detailed research findings concerning the advanced structural and stereochemical investigation of the specific compound "this compound" are not publicly available. While the chemical structure and basic identity of this compound, a pyrrolizidine alkaloid, are documented in chemical databases, dedicated studies employing advanced analytical techniques as specified in the query outline could not be located.

The PubChem database provides the IUPAC name for this compound as [(7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate, which defines its absolute and relative stereochemistry. nih.gov However, the primary research articles detailing the experimental elucidation of these stereocenters through the requested advanced methods were not found.

Therefore, it is not possible to provide scientifically accurate content, detailed research findings, or data tables for the following sections as they pertain specifically to this compound:

Advanced Structural and Stereochemical Investigations of Symlandine

Advanced Spectroscopic Characterization (beyond basic identification)

General methodologies for these techniques are well-established for determining the structure of natural products. Chiroptical spectroscopy compares experimental and quantum-chemically calculated spectra to assign absolute configuration. Advanced NMR techniques like NOESY reveal through-space correlations between protons, providing crucial information on relative stereochemistry and conformation. X-ray crystallography can provide unambiguous determination of the three-dimensional structure of a molecule in the solid state. However, the application of these methods to Symlandine has not been documented in the accessible scientific literature.

Computational and Theoretical Molecular Studies of Symlandine

Quantum Chemical Calculations on Symlandine

Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure and properties of molecules. Methods such as Density Functional Theory (DFT) and ab initio methods are commonly employed esqc.orgmdpi.comaspbs.comrsdjournal.org. These calculations can provide highly accurate data on molecular systems rsdjournal.org.

Electronic Structure and Bonding Analysis

Analysis of the electronic structure of this compound involves determining the distribution of electrons within the molecule and the nature of the chemical bonds rsc.orgmdpi.comlibretexts.org. Quantum chemical calculations can provide details on molecular orbitals, charge distribution, and bond strengths. For complex organic molecules, understanding the electronic structure is crucial for predicting reactivity and interactions. While specific detailed findings on this compound's electronic structure were not extensively found in the search results, general applications of quantum chemistry in analyzing electronic structure and bonding in organic and complex molecules are well-established rsc.orgmdpi.comlibretexts.org. These methods can reveal insights into covalent and non-covalent interactions within the molecule rsc.org.

Reaction Mechanism Prediction and Transition State Analysis related to this compound

Quantum chemical calculations are valuable for investigating reaction mechanisms and identifying transition states libretexts.orgbritannica.comucsb.edu. Transition states represent high-energy configurations along a reaction pathway, and their characterization is essential for understanding reaction kinetics and pathways britannica.comucsb.edu. While a specific reaction mechanism prediction for this compound was not detailed in the search results, the general approach involves calculating the energy profile of a reaction and locating saddle points corresponding to transition states ucsb.edu. One search result generally mentions a "concerted mechanism involving a cyclic transition state" in the context of reactions involving pyrrolizines, the class of compounds this compound belongs to chemistry-chemists.com. This suggests that theoretical studies could explore similar mechanisms for this compound.

Molecular Modeling and Dynamics Simulations of this compound

Molecular modeling and dynamics simulations are used to study the behavior of molecules over time, providing insights into their flexibility, conformational changes, and interactions with their environment nih.govscifiniti.comnih.govlammps.org. These simulations apply classical mechanics to model the movement of atoms and molecules nih.govlammps.org.

Ligand-Target Docking Studies (focused on molecular interactions, not efficacy)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (such as this compound) to a target molecule (like a protein) openaccessjournals.comnih.govnih.govresearchgate.net. The focus here is on characterizing the molecular interactions at the binding site, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions openaccessjournals.comnih.govnih.govmdpi.com. Docking studies can identify potential binding sites and the key residues involved in the interaction nih.govmdpi.com. While specific docking studies involving this compound were not detailed, the method is widely used to understand how small molecules interact with biological targets at an atomic level openaccessjournals.comnih.gov.

Conformational Sampling and Energy Landscapes

Conformational sampling explores the various possible three-dimensional structures a molecule can adopt researchgate.netnih.gov. The energy landscape describes the potential energy of the molecule as a function of its conformation, revealing stable conformers (energy minima) and the energy barriers between them researchgate.netnih.govvast.vnbiorxiv.org. Molecular dynamics simulations and other computational methods are used to sample conformational space and map these energy landscapes researchgate.netnih.govbiorxiv.orgnih.gov. Understanding the conformational preferences of this compound is important as its biological activity and interactions can be conformation-dependent.

Simulations of this compound in Biological Environments (e.g., membrane interactions, solvation)

Molecular dynamics simulations can be used to study the behavior of this compound in various environments, including aqueous solutions and biological membranes nih.govnih.gov. These simulations can provide insights into solvation effects, how the molecule interacts with solvent molecules, and its partitioning into or interaction with lipid bilayers mdpi.comuliege.bersc.orgmpg.de. Studies on membrane interactions can help understand how this compound might cross cell membranes or interact with membrane-bound proteins uliege.bebiorxiv.org. Solvation studies can reveal how the surrounding environment affects the molecule's conformation and reactivity mdpi.comrsc.org.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics of this compound Analogs (focused on molecular features affecting activity, not clinical outcomes)

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics approaches are valuable tools in understanding how the structural features of chemical compounds, such as this compound and its analogs, relate to their biological activities at a molecular level. These methods allow for the exploration of molecular descriptors and properties that influence interactions with biological targets, independent of clinical outcomes like efficacy or toxicity.

This compound is classified as a pyrrolizine alkaloid, specifically a member of the pyrrolizines and organoheterocyclic compounds metabolomicsworkbench.orgmitoproteome.orgmetabolomicsworkbench.orgnih.gov. Its chemical formula is C₂₀H₃₁NO₆, with an exact mass of 381.2151 Da metabolomicsworkbench.orgmitoproteome.orgmetabolomicsworkbench.orgnih.govnaturalproducts.net. It is a monoester pyrrolizidine (B1209537) alkaloid tandfonline.com. The core structure of pyrrolizidine alkaloids consists of a necine base, a bicyclic structure, esterified with one or more necic acids tandfonline.comuni-kiel.de. This compound is identified as 7-angelyl-9-viridiflorylretronecine nih.govresearchgate.net. The structural diversity among pyrrolizidine alkaloids arises from variations in both the necine bases and the esterifying necic acids, leading to numerous structures and stereoisomers tandfonline.com.

Cheminformatics applications, including the generation of 3D structures, are utilized for metabolites like this compound. These 3D structures provide a resource for researchers to investigate potential interactions between metabolites and proteins and estimate biological activities naturalproducts.net. Computed properties for this compound, relevant to cheminformatics and potential QSAR studies, include its molecular weight (381.5 g/mol ), XLogP3 (1.3), Topological Polar Surface Area (TPSA) (96.3 Ų), and counts of hydrogen bond acceptors (7) and donors (2) nih.govnaturalproducts.net. These descriptors can be used in QSAR models to correlate structural features with specific molecular interactions or activities.

The application of QSAR to pyrrolizidine alkaloids has also been explored for predicting properties like absorption and metabolism (e.g., by cytochrome P450 enzymes), which are fundamentally linked to how the molecule interacts within a biological system science.gov. While these studies often have implications for toxicity, the underlying analysis involves correlating molecular features with specific biological processes at the molecular level.

Further computational studies involving molecular docking have been used to identify potential targets for compounds from Leptadenia reticulata, which also contains this compound, by evaluating binding affinity scores based on molecular structure nih.gov. This demonstrates how computational methods assess the interaction potential based on the 3D structure and properties of the molecule.

Mechanistic Biological Investigations of Symlandine Non Clinical

Molecular Target Identification and Validation for Symlandine

The precise molecular targets of this compound have not been definitively identified in peer-reviewed literature. The process of identifying the specific proteins, enzymes, or other biomolecules with which a compound interacts is fundamental to understanding its mechanism of action. This process, known as target identification and validation, is a critical early step in drug discovery and toxicology.

Modern systems biology approaches like proteomics and metabolomics are powerful tools for elucidating the molecular targets of a compound. Proteomics would involve analyzing the entire protein complement of a cell or tissue after exposure to this compound. Techniques such as tandem mass spectrometry (TMT)-based quantitative proteomics could reveal changes in protein expression levels, identifying proteins that are either upregulated or downregulated in response to the compound. For instance, a proteomic analysis might reveal that this compound treatment leads to a significant change in the abundance of proteins involved in a particular signaling pathway, suggesting these proteins or the pathway itself could be a target.

Metabolomic profiling, on the other hand, examines the global metabolic changes within an organism or cell following exposure to a substance. By using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can identify and quantify numerous metabolites simultaneously. Alterations in specific metabolic pathways, such as those involved in energy metabolism or lipid biosynthesis, could point towards the enzymes or receptors that this compound interacts with to produce its biological effects.

Table 1: Illustrative Data from a Hypothetical Proteomic Analysis of Cells Treated with this compound (Note: This table is for illustrative purposes only, as no such data for this compound is currently available.)

| Protein ID | Protein Name | Fold Change | P-value | Potential Pathway Involvement |

|---|---|---|---|---|

| P12345 | Enzyme X | -2.5 | 0.001 | Metabolic Pathway A |

| Q67890 | Receptor Y | +3.1 | 0.005 | Signaling Cascade B |

| A1B2C3 | Structural Protein Z | -1.8 | 0.02 | Cytoskeletal Organization |

Once potential targets are identified, biochemical assays are developed to validate these interactions. These assays are designed to measure the direct binding of this compound to its target or the effect of this compound on the target's activity in a controlled, in vitro setting. For example, if a specific enzyme is hypothesized to be a target, an assay could be developed to measure the enzyme's activity in the presence and absence of this compound. A change in enzyme activity would provide direct evidence of an interaction.

This compound's Modulation of Cellular Pathways

The biological effects of a compound are rarely the result of a single molecular interaction but rather the consequence of modulating complex cellular pathways. Research into how this compound affects these intricate networks is essential for a complete understanding of its biological activity.

Enzyme kinetics studies are crucial for characterizing the interaction between a compound and an enzyme. These studies measure the rate of an enzymatic reaction and how it is affected by varying the concentrations of the substrate and the compound . If this compound inhibits an enzyme, kinetic studies can determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki), which quantifies the compound's potency as an inhibitor.

Table 2: Hypothetical Enzyme Inhibition Data for this compound (Note: This table is for illustrative purposes only, as no such data for this compound is currently available.)

| Enzyme | Type of Inhibition | Ki (μM) |

|---|---|---|

| Enzyme A | Competitive | 15.2 |

| Enzyme B | Non-competitive | 5.8 |

If this compound's target is a receptor, receptor binding assays are employed to determine its affinity for the receptor. These assays often use a radiolabeled ligand that is known to bind to the receptor and measure the ability of this compound to displace it. The concentration of this compound that displaces 50% of the radiolabeled ligand (the IC50 value) is a measure of its binding affinity.

Furthermore, this compound could act as an allosteric modulator. This means it might bind to a site on the receptor that is different from the primary (orthosteric) binding site of the endogenous ligand. Allosteric modulators can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the effect of the primary ligand, offering a more nuanced way of controlling receptor activity.

The binding of a ligand to a receptor often initiates a cascade of intracellular signaling events. These pathways, such as the mitogen-activated protein kinase (MAPK) pathway or the cyclic AMP (cAMP) pathway, are responsible for transmitting the signal from the cell surface to the nucleus, ultimately leading to a cellular response. Studies investigating the effect of this compound on these cascades would involve measuring the levels of key signaling molecules (e.g., phosphorylated proteins) within the cell after treatment. A change in the phosphorylation status of a protein in a known signaling pathway would indicate that this compound is perturbing that pathway.

Following a comprehensive search for the chemical compound “this compound,” it has been determined that there is no publicly available scientific literature, research data, or database entries corresponding to this name. As a result, it is not possible to generate a scientifically accurate article on the "" as requested.

The creation of a fact-based article requires verifiable information from credible research sources. Without any foundational data on this compound's existence, chemical structure, or biological activity, any attempt to generate content for the specified outline would be speculative and would not meet the required standards of scientific accuracy.

Should "this compound" be a novel, proprietary, or internal research compound not yet disclosed in public-facing scientific domains, its data would be inaccessible through standard search methodologies. If you have access to internal data or alternative nomenclature for this compound, please provide it to enable the generation of the requested article.

Structure Activity Relationship Sar and Structure Property Relationship Spr Elucidation for Symlandine

Systematic SAR Studies of Symlandine Derivatives

SAR studies aim to correlate structural features of a compound and its derivatives with their observed biological activities. For pyrrolizidine (B1209537) alkaloids like this compound, the presence of a 1,2-unsaturated pyrrolizidine ring and an ester function on the side chain are considered important for certain activities. nih.gov While extensive systematic SAR studies specifically focused only on a broad range of synthetic this compound derivatives were not prominently found in the search results, the principles of SAR for pyrrolizidine alkaloids in general provide a framework for understanding how modifications to the this compound structure might impact its activity.

SAR studies often involve synthesizing or isolating derivatives with specific structural changes and evaluating their biological effects. This allows for the identification of key regions or functional groups within the molecule that are essential for activity.

Identification of Pharmacophores and Key Structural Motifs

A pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target and to trigger or block its biological response. unina.it For pyrrolizidine alkaloids, the unsaturated necine base is a key structural motif often associated with certain biological effects, particularly toxicity, due to its conversion to reactive pyrrolic metabolites. nih.govpsu.edu

While a specific pharmacophore model explicitly defined for this compound's interaction with a particular target was not detailed in the search results, the core pyrrolizidine ring system and the nature and position of the esterifying necic acids are recognized as critical structural elements influencing the biological profile of pyrrolizidine alkaloids. henriettes-herb.com The stereochemistry at various centers within the molecule also plays a significant role in their activity. nih.gov

Impact of Substituent Effects on Biological Activity

Substituent effects, where different chemical groups are introduced or modified on the core structure, can significantly alter a compound's biological activity. nih.govrsc.orgsemanticscholar.orgrsc.org For pyrrolizidine alkaloids, the type and position of the necic acid esterified to the retronecine (B1221780) base (which forms the core of this compound) are known to influence their biological properties. henriettes-herb.com

SPR Studies of this compound Analogs

SPR studies investigate how structural features influence the physicochemical properties of a compound. These properties, such as solubility and metabolic stability, are critical for a compound's behavior in biological systems and its potential as a therapeutic agent or a natural product with specific applications. researchgate.net

Influence of Molecular Features on Solubility (academic context)

Solubility is a key property that affects a compound's absorption, distribution, and formulation. researchgate.netresearchgate.net In an academic context, SPR studies related to solubility often involve examining how factors like polarity, hydrogen bonding capacity, crystal packing, and molecular size influence how well a compound dissolves in different solvents, particularly water. researchgate.netresearchgate.net

Relationship between Structure and Metabolic Stability (in vitro/in silico)

Metabolic stability refers to how resistant a compound is to degradation by enzymes in biological systems, primarily in the liver. mdpi.commdpi.comevotec.com This is a crucial factor determining a compound's half-life and exposure in the body. In vitro methods, such as incubation with liver microsomes, and in silico tools are commonly used to assess metabolic stability. mdpi.commdpi.comnih.govnih.gov

For pyrrolizidine alkaloids, metabolic activation by cytochrome P450 enzymes in the liver is a critical process that can lead to the formation of reactive metabolites, which are often associated with toxicity. nih.govpsu.edu The structure of the pyrrolizidine alkaloid, particularly the presence of the 1,2-double bond, is a key determinant of its susceptibility to this metabolic activation. nih.govpsu.edu

While specific in vitro or in silico studies focusing solely on the metabolic stability of this compound were not detailed in the search results, the understanding of pyrrolizidine alkaloid metabolism suggests that this compound, possessing the characteristic unsaturated pyrrolizidine ring, is likely subject to metabolic transformation. nih.govpsu.edu In silico tools can predict potential sites of metabolism based on the chemical structure, and in vitro studies using liver enzymes can provide experimental data on the rate and pathways of its metabolic degradation. mdpi.comnih.gov Research indicates that the active metabolites of pyrrolizidine alkaloids in comfrey, which contains this compound, interact with DNA. nih.govresearchgate.net

Compound Table

| Compound Name | PubChem CID |

| This compound | 5281753 |

Interactive Data Tables

Based on the available information, detailed quantitative data for interactive tables on this compound's specific SAR/SPR were not found. However, the types of data that would be presented in such tables based on typical SAR/SPR studies are outlined below:

Table 1: Hypothetical SAR Data for this compound Derivatives

| Derivative Structure (Modification) | Biological Activity (e.g., IC₅₀ value) | Notes on Structural Impact |

| This compound (Parent) | [Value] | Baseline activity |

| Derivative A (e.g., Ester modification) | [Value] | Change in potency/selectivity |

| Derivative B (e.g., Ring modification) | [Value] | Altered activity profile |

| ... | ... | ... |

Table 2: Hypothetical SPR Data for this compound Analogs

| Analog Structure (Modification) | Solubility (e.g., mg/mL in water) | Metabolic Stability (e.g., In vitro t₁/₂ in liver microsomes) |

| This compound (Parent) | [Value] | [Value] |

| Analog C (e.g., Polarity change) | [Value] | [Value] |

| Analog D (e.g., Steric change) | [Value] | [Value] |

| ... | ... | ... |

Note: The data in the tables above are illustrative examples of the type of information that would be presented in SAR/SPR studies and are not actual measured values for this compound derivatives or analogs, as specific detailed data were not retrieved in the search.

Biochemical Fate and Interactions of Symlandine in Vitro/in Silico

In Vitro Metabolic Stability and Metabolite Identification

This area of study is crucial for predicting how a compound will be processed in the body.

Enzymatic Biotransformation Pathways (e.g., CYP, UGT)

The primary enzymes responsible for metabolizing foreign compounds (xenobiotics) are the Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies. In vitro assays using human liver microsomes or hepatocytes are standard methods to determine a compound's susceptibility to metabolism by these enzymes. These studies can identify the specific CYP or UGT isoforms involved, which is critical for predicting potential drug-drug interactions.

Metabolite Structure Elucidation (in vitro)

When a parent compound is metabolized, it is converted into one or more metabolites. Identifying the chemical structure of these metabolites is essential, as they can be pharmacologically active or contribute to adverse effects. This is typically achieved by incubating the compound with liver fractions and analyzing the resulting mixture using high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Protein Binding and Distribution in Model Systems

The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to reach its target site. Only the unbound fraction of a drug is generally considered pharmacologically active. In vitro methods like equilibrium dialysis or ultrafiltration are commonly used to determine the percentage of a compound that binds to plasma proteins.

In Silico Prediction of Symlandine's Biochemical Fate

Computational models are increasingly used in early drug discovery to predict a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These in silico tools use the chemical structure of a compound to estimate its metabolic stability, potential for protein binding, and likelihood of being a substrate or inhibitor of metabolic enzymes and transporters. These predictions help to prioritize compounds for further experimental testing.

Interactions with Transporters in Cellular Models (in vitro)

Drug transporters are proteins that facilitate the movement of substances across cell membranes. They play a critical role in drug absorption, distribution, and elimination. In vitro studies using cell lines that overexpress specific transporters (e.g., P-glycoprotein, BCRP, OATPs, OCTs) are used to determine if a compound is a substrate or an inhibitor of these transporters. This information is vital for predicting drug-drug interactions and understanding a compound's tissue distribution.

Until "this compound" is described in the scientific literature, a detailed and accurate article on its biochemical properties cannot be constructed. Further research and publication of data by the entity that has synthesized or is investigating this compound are required.

Advanced Analytical and Bioanalytical Methodologies for Symlandine Research

Development of High-Throughput Screening Assays for Symlandine

Despite the broad utility of HTS in chemical biology, a review of the current scientific literature reveals no specific high-throughput screening assays that have been developed or utilized for the direct investigation of this compound. The development of such assays would be a critical step in exploring the bioactivity of this compound on a larger scale.

Advanced Chromatographic Techniques for this compound Analysis

Chromatography is an indispensable tool in phytochemistry for the separation, purification, and quantification of compounds from complex mixtures like plant extracts. researchgate.net For the analysis of pyrrolizidine (B1209537) alkaloids, including this compound, various chromatographic methods are of significant importance.

HPLC-MS/MS Method Development for this compound and Metabolites (in vitro/research samples)

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful and widely adopted technique for the sensitive and selective quantification of small molecules and their metabolites in biological samples. nih.govresearchgate.netmdpi.com The development of an HPLC-MS/MS method typically involves optimizing chromatographic conditions (e.g., column type, mobile phase composition, and gradient) and mass spectrometric parameters (e.g., ionization mode, precursor and product ions) to achieve the desired sensitivity and specificity. mdpi.com

While HPLC is mentioned as a common method for the quantification of pyrrolizidine alkaloids, detailed, publicly available research outlining specific HPLC-MS/MS methods developed for the simultaneous determination of this compound and its metabolites in in vitro or research samples is not currently described. The development of such a validated method would be invaluable for pharmacokinetic and metabolic studies.

Preparative Chromatography for this compound Purification (research scale)

Preparative chromatography aims to isolate and purify larger quantities of a specific compound for further research, such as structure elucidation or pharmacological testing. youtube.com A key challenge in the study of this compound has been its separation from its stereoisomer, symphytine (B1681198), with which it often co-occurs in its natural source, Symphytum officinale (common comfrey). researchgate.net

A significant breakthrough in this area was the successful one-step isolation of this compound from the roots of Symphytum officinale using preparative countercurrent chromatography (CCC) . researchgate.net This technique, which utilizes a liquid-liquid partitioning mechanism, proved effective in separating this compound from both symphytine and another co-occurring alkaloid, echimidine. researchgate.net The purity and structure of the isolated this compound were subsequently confirmed using spectroscopic methods, including 2D NMR. researchgate.net While other preparative techniques like preparative HPLC are available, CCC has been demonstrated as a particularly successful approach for obtaining pure this compound on a research scale. researchgate.netnih.govmdpi.com

Spectroscopic Methods for this compound Quantification in Biological Matrices (in vitro)

Spectroscopic methods are fundamental for both the structural elucidation and quantification of chemical compounds. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are crucial for confirming the identity of isolated compounds. researchgate.net

For quantification in biological matrices, methods coupling chromatography with mass spectrometry are standard. nih.gov However, specific spectroscopic methods that have been developed and validated for the direct quantification of this compound in various in vitro biological matrices (e.g., cell lysates, microsomal incubations) are not detailed in the available scientific literature.

Imaging Techniques for this compound Localization in Cellular Models

Cellular imaging techniques, particularly those using fluorescence, are powerful tools for visualizing the subcellular distribution of molecules and understanding their mechanism of action. mit.edu These methods can track the localization of a compound within different organelles and monitor its effect on cellular processes in real-time. mdpi.comnih.gov

To date, there are no published studies that utilize imaging techniques to investigate the localization of this compound within cellular models. The application of such methods could provide significant insights into its cellular uptake, distribution, and potential molecular targets.

Future Research Directions and Translational Potential of Symlandine Non Clinical

Emerging Research Avenues for Symlandine

Emerging research avenues for this compound can capitalize on advancements in chemical biology and natural product research. Given its complex structure as a pyrrolizidine (B1209537) alkaloid, investigations could focus on detailed studies of its interactions with various biological macromolecules, such as proteins, nucleic acids, or lipids, at a fundamental level. Techniques like affinity chromatography, mass spectrometry-based proteomics, and structural biology methods (e.g., X-ray crystallography or NMR spectroscopy), when applied in non-clinical settings, could help identify specific binding partners and elucidate the molecular basis of its interactions. acs.org Furthermore, exploring potential novel bioactivities unrelated to its known toxicological profile, perhaps at low concentrations or through modified structures, could reveal new avenues for basic biological research. researchgate.netnih.govnih.gov Advanced synthetic chemistry could also be employed to create analogs of this compound with modified structures to probe structure-activity relationships in non-biological or in vitro systems, providing insights into how specific chemical moieties influence its interactions.

Integration of this compound Research with Systems Biology

Integrating this compound research with systems biology approaches offers a powerful way to understand its effects within the context of complex biological networks. nih.govnih.govfrontiersin.org By applying 'omics' technologies such as transcriptomics, proteomics, and metabolomics to biological systems (e.g., cell cultures or non-clinical model organisms) exposed to this compound, researchers can generate large datasets detailing changes in gene expression, protein levels, and metabolic profiles. nih.govfrontiersin.org These data can then be integrated and analyzed using computational and mathematical modeling to map how this compound perturbs biological pathways and networks. nih.govnih.govsciforschenonline.org This systems-level perspective can reveal off-target interactions and network-wide effects that might not be apparent from studying individual molecular interactions in isolation. nih.gov Such integrated approaches can provide a more holistic understanding of how a compound like this compound influences cellular states and processes in a non-clinical context.

Potential for this compound as a Chemical Probe for Biological Processes

This compound, or structurally modified derivatives, holds potential for development as a chemical probe to investigate specific biological processes. Chemical probes are valuable small molecules with well-characterized mechanisms of action, high potency, and selectivity for a biological target, used to perturb biological systems and understand protein function or validate targets in research. annualreviews.orgfebs.orgtandfonline.comicr.ac.uknih.gov To be utilized as a chemical probe, this compound would require rigorous validation to confirm its selectivity and potency for a defined biological target or pathway in a non-clinical setting. annualreviews.orgtandfonline.comicr.ac.uk Research would involve extensive biochemical and cellular assays to characterize its binding affinity, target engagement, and functional effects. annualreviews.org Hypothetically, if this compound were found to interact selectively with a particular enzyme or protein involved in a fundamental cellular process, it could be used as a tool to study the role of that target in various biological contexts in vitro. The development of such a probe would necessitate ensuring its stability and cell permeability, depending on the research application. febs.org

Illustrative Hypothetical Data: this compound Binding Affinity to Hypothetical Target Protein X

| Experiment | This compound Concentration (µM) | Target Protein X Binding (%) | Notes |

| 1 | 0.1 | 15 | Low concentration |

| 2 | 1.0 | 60 | Increasing binding |

| 3 | 10.0 | 95 | High binding |

| 4 | 5.0 (Analog A) | 30 | Lower affinity |

| 5 | 5.0 (Analog B) | 85 | Higher affinity |

Note: This table presents hypothetical data for illustrative purposes only and does not represent actual experimental findings for this compound.

Hypothetical Development Pathways for this compound (Pre-Discovery, without clinical implications)

In the pre-discovery phase of research, before any clinical considerations, this compound could serve as a starting point for exploring biological mechanisms or identifying potential targets. frontiersin.orgfrontiersin.org As a natural product, its existence suggests it has evolved to interact with biological systems. researchgate.netnih.gov Pre-discovery research involving this compound could include high-throughput screening against libraries of biological targets (e.g., enzyme panels, receptor assays) to identify any interactions, even weak ones, that could warrant further investigation. nih.govfrontiersin.org Its structure could also inspire the design and synthesis of novel chemical scaffolds for use in chemical biology research. nih.govacs.org Furthermore, this compound could be used in basic research to induce specific phenotypes in simple non-clinical models (e.g., cell lines, lower organisms) to help decipher underlying biological pathways, followed by detailed molecular investigations to understand how this compound elicits these effects. frontiersin.org This stage is purely focused on generating fundamental biological and chemical knowledge, distinct from any therapeutic development path.

Compound Table

Q & A

Q. Methodological Guidance :

- Start with a literature review to identify unresolved mechanistic hypotheses .

- Use the PICO framework (Population, Intervention, Comparison, Outcome) to narrow the focus .

- Avoid vague terms like "study" or "explore"; instead, use action verbs like "determine" or "evaluate" .

What are the key components of an experimental design for testing this compound's efficacy?

Basic Research Question

A robust design includes:

- Independent variables : Dose, administration route, or exposure duration.

- Dependent variables : Biomarker levels, enzymatic activity, or cellular response.

- Controls : Positive (e.g., known inhibitors) and negative (e.g., solvent-only) controls.

Q. Example Table :

| Variable Type | Example for this compound Study | Measurement Method |

|---|---|---|

| Independent | Dosage (0.1–10 µM) | HPLC quantification |

| Dependent | Apoptosis rate in cell lines | Flow cytometry |

| Control | Vehicle (DMSO) | N/A |

Q. Methodological Guidance :

- Align variables with research objectives to avoid confounding results .

- Pilot studies can optimize dosage ranges and measurement techniques .

How to address discrepancies in pharmacokinetic data across this compound studies?

Advanced Research Question

Contradictions may arise from:

- Variability in bioanalytical methods (e.g., LC-MS vs. ELISA).

- Differences in model systems (e.g., rodents vs. primates).

Q. Resolution Strategies :

Replicate experiments under standardized conditions (e.g., ISO guidelines) .

Perform sensitivity analysis to identify critical variables (e.g., pH, temperature) .

Use meta-analysis to quantify heterogeneity across studies .

Q. Methodological Guidance :

- Report detailed protocols for sample preparation and instrumentation to enable reproducibility .

What methodologies are recommended for synthesizing this compound in laboratory settings?

Basic Research Question

Key steps include:

- Synthetic route optimization : Compare yields from Friedel-Crafts vs. Suzuki couplings.

- Purity validation : NMR, HPLC, and mass spectrometry .

Q. Methodological Guidance :

- Document reaction conditions (e.g., catalysts, solvents) in supplementary materials .

- For novel derivatives, provide crystallographic data or computational modeling results .

What statistical approaches are optimal for analyzing dose-response relationships in this compound research?

Advanced Research Question

Q. Example Workflow :

Normalize data to control groups.

Fit dose-response curves using software like GraphPad Prism.

Report confidence intervals and effect sizes .

How to conduct a systematic literature review on this compound's therapeutic applications?

Basic Research Question

Steps:

Define inclusion/exclusion criteria (e.g., peer-reviewed studies from 2010–2025).

Use Boolean search terms: This compound AND (pharmacology OR "clinical trial") .

Synthesize findings into thematic categories (e.g., efficacy, toxicity).

Q. Methodological Guidance :

How to integrate multi-omics data to elucidate this compound's molecular targets?

Advanced Research Question

- Transcriptomics : RNA-seq to identify differentially expressed genes.

- Proteomics : SILAC labeling to quantify protein interactions.

- Metabolomics : LC-MS to track metabolic pathway alterations.

Q. Methodological Guidance :

- Apply pathway enrichment analysis (e.g., KEGG, GO) to link omics datasets .

- Validate findings with CRISPR knockouts or siRNA silencing .

How to ensure reproducibility in this compound toxicity assays?

Advanced Research Question

- Standardize cell culture conditions (e.g., passage number, media batch).

- Use blinded scoring for histopathological assessments.

- Archive raw data and code in repositories like Zenodo .

Q. Methodological Guidance :

What ethical considerations apply to in vivo this compound studies?

Basic Research Question

- Obtain IACUC approval for animal welfare compliance.

- Justify sample sizes using power analysis to minimize animal use .

Q. Methodological Guidance :

- Include ethics statements in methods sections and supplementary files .

How to validate this compound's off-target effects using computational models?

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.